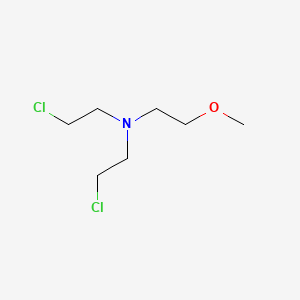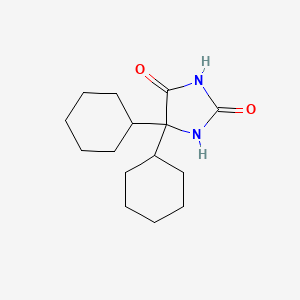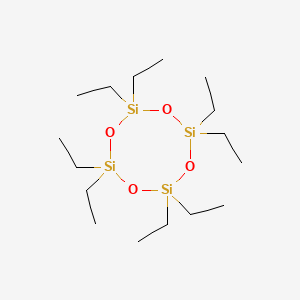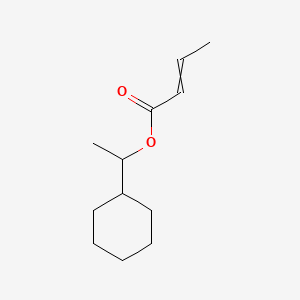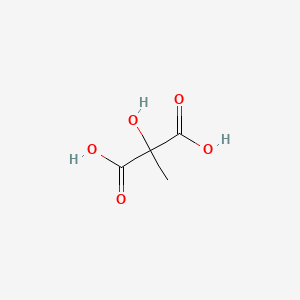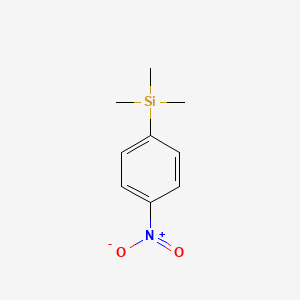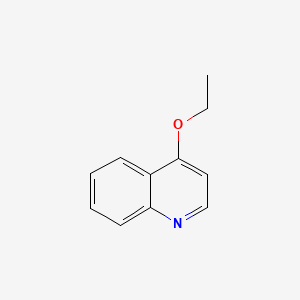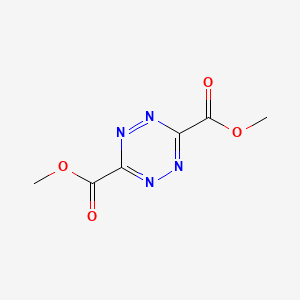
3,4-Difluoro-2-nitroaniline
説明
“3,4-Difluoro-2-nitroaniline” is a chemical compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.1 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “3,4-Difluoro-2-nitroaniline” consists of a benzene ring substituted with two fluorine atoms, a nitro group, and an amine group .
科学的研究の応用
Molecular and Structural Studies
Hydrogen Bonding Patterns in Nitroanilines : Research on 2-trifluoromethyl-4-nitroaniline and 3-trifluoromethyl-4-nitroaniline, compounds similar to 3,4-difluoro-2-nitroaniline, reveals insights into hydrogen bonding patterns forming molecular ladders and sheets in these compounds (Glidewell et al., 2002).
Spectroscopic and Quantum Mechanical Characterization : Studies on 2-trifluoromethyl-4-nitroaniline, a related compound, provide insights into structural, vibrational, and electronic properties using spectroscopic and quantum mechanical methods. This research can inform understanding of similar compounds like 3,4-difluoro-2-nitroaniline (Yildirim, 2019).
Environmental and Chemical Analysis
Interaction with Bovine Serum Albumin : An investigation into the interaction of nitroaniline isomers with bovine serum albumin (BSA) has implications for understanding how compounds like 3,4-difluoro-2-nitroaniline might interact in biological systems (Xiang et al., 2007).
Removal from Water Sources : The study of γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for binding and removing nitroanilines from water highlights potential environmental applications for managing pollutants related to 3,4-difluoro-2-nitroaniline (Mahmoud et al., 2016).
Anaerobic Degradation by Microbial Strains : Research into the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains offers insights into potential bioremediation strategies for related compounds like 3,4-difluoro-2-nitroaniline (Duc, 2019).
Catalysis and Chemical Reactions
Catalytic Reduction Studies : Investigations into the catalytic reduction of nitroaniline isomers, such as 2-nitroaniline, provide a basis for understanding the reactivity and potential applications of 3,4-difluoro-2-nitroaniline in catalysis (Naseem et al., 2017).
- method in understanding the chemical behavior of compounds like 3,4-difluoro-2-nitroaniline (Olivenza-León et al., 2019).
Biomedical and Pharmacological Aspects
Binding and Metabolism Studies : Research into the metabolism of chlorinated nitroanilines by bacterial strains, such as Rhodococcus sp., provides insights that may be applicable to understanding the metabolism and potential biomedical uses of 3,4-difluoro-2-nitroaniline (Khan et al., 2013).
Electrochemistry and Electrocatalysis : The study of direct electrochemistry and electrocatalysis of proteins on modified electrodes with nitroaniline derivatives opens up possibilities for biosensor applications involving 3,4-difluoro-2-nitroaniline (Kumar & Chen, 2007).
Industrial and Material Science Applications
Silica Particles Functionalization : Investigations into the functionalization of silica particles with chromophores and amino groups using compounds like fluoronitroanilines demonstrate potential applications in material science and industrial chemistry, relevant to derivatives of 3,4-difluoro-2-nitroaniline (Roth et al., 2006).
Chemical Bonding in Carbon Nitride Materials : Studies on the bonding in amorphous carbon nitride materials may provide insight into the role of nitroaniline derivatives in the development of advanced materials, including those involving 3,4-difluoro-2-nitroaniline (Rodil & Muhl, 2004).
Safety and Hazards
When handling “3,4-Difluoro-2-nitroaniline”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
特性
IUPAC Name |
3,4-difluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGFEUWOJVVCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378926 | |
| Record name | 3,4-difluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
292145-76-7 | |
| Record name | 3,4-difluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



